N-(pyridin-2-yl)morpholine-4-carbothioamide
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Overview
Description
N-(pyridin-2-yl)morpholine-4-carbothioamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyridine ring attached to a morpholine ring through a carbothioamide linkage. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-2-yl)morpholine-4-carbothioamide typically involves the reaction of 2-aminopyridine with morpholine-4-carbothioamide under specific conditions. One common method involves the use of α-bromoketones and 2-aminopyridine, where the reaction is carried out in toluene with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents . The reaction conditions are mild and metal-free, making it an efficient and environmentally friendly synthesis route.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-2-yl)morpholine-4-carbothioamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to other functional groups such as amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(pyridin-2-yl)morpholine-4-carbothioamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It can be used in the development of new materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(pyridin-2-yl)morpholine-4-carbothioamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit RNA synthesis in bacterial cells . The compound binds to the active site of RNA, disrupting its function and leading to the inhibition of bacterial growth. Additionally, its antioxidant properties are due to its ability to scavenge free radicals and reduce oxidative stress.
Comparison with Similar Compounds
N-(pyridin-2-yl)morpholine-4-carbothioamide can be compared with other similar compounds such as:
N-acyl-morpholine-4-carbothioamides: These compounds share a similar core structure but differ in the acyl group attached to the morpholine ring.
N-(pyridin-2-yl)amides: These compounds have a similar pyridine ring but differ in the functional group attached to the nitrogen atom.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
CAS No. |
59180-91-5 |
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Molecular Formula |
C10H13N3OS |
Molecular Weight |
223.30 g/mol |
IUPAC Name |
N-pyridin-2-ylmorpholine-4-carbothioamide |
InChI |
InChI=1S/C10H13N3OS/c15-10(13-5-7-14-8-6-13)12-9-3-1-2-4-11-9/h1-4H,5-8H2,(H,11,12,15) |
InChI Key |
FYZZIRGQHYMESS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=S)NC2=CC=CC=N2 |
Origin of Product |
United States |
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